molecular formula C13H22O B1585782 Dihydro-alpha-ionone CAS No. 31499-72-6

Dihydro-alpha-ionone

Cat. No.: B1585782
CAS No.: 31499-72-6
M. Wt: 194.31 g/mol
InChI Key: JHJCHCSUEGPIGE-UHFFFAOYSA-N
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Description

Dihydro-alpha-ionone is a ketone compound with the molecular formula C₁₃H₂₂O. It is a monocyclic terpenoid, derived from the ionone family, which is known for its violet scent. This compound is a significant compound in the flavor and fragrance industry due to its pleasant aroma and is also found in various natural sources such as flowers and fruits .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydro-alpha-ionone can be synthesized through the hydrogenation of alpha-ionone. The process involves the reduction of the double bond in alpha-ionone using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of alpha-ionone. The reaction is carried out in a hydrogenation reactor where alpha-ionone is exposed to hydrogen gas in the presence of a palladium catalyst. The reaction conditions are optimized to achieve high yield and purity of this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced further to form dihydro-beta-ionone using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed:

Scientific Research Applications

Dihydro-alpha-ionone has diverse applications in scientific research:

Mechanism of Action

Dihydro-alpha-ionone exerts its effects primarily through interaction with olfactory receptors. It activates specific olfactory receptors in the nasal epithelium, leading to the perception of its characteristic violet scent. Additionally, it may interact with other molecular targets involved in inflammatory and antimicrobial pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

    Alpha-ionone: Known for its violet scent, similar to dihydro-alpha-ionone but with a double bond in its structure.

    Beta-ionone: Has a fruity aroma and is used in the flavor and fragrance industry.

    Dihydro-beta-ionone: A reduced form of beta-ionone with a woody scent.

Uniqueness: this compound is unique due to its specific hydrogenated structure, which imparts a distinct aroma profile compared to its non-hydrogenated counterparts. Its stability and pleasant scent make it a valuable compound in various applications .

Properties

IUPAC Name

4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6,12H,5,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJCHCSUEGPIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1CCC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865599
Record name 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow, oily liquid
Record name Dihydro-alpha-ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/344/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1 ml in 1 ml 80% alcohol (in ethanol)
Record name Dihydro-alpha-ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/344/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.919-0.927
Record name Dihydro-alpha-ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/344/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

31499-72-6
Record name Dihydro-α-ionone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31499-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-alpha-ionone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031499726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIHYDRO-.ALPHA.-IONONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20P9Z50AR5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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